(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid
Description
This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative with a 3-(trifluoromethyl)phenyl substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during elongation . The trifluoromethyl (-CF₃) group at the meta position of the phenyl ring confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . Its molecular formula is C₂₄H₂₀F₃NO₄, and it is primarily utilized in peptide research and drug discovery for constructing fluorinated bioactive peptides.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)22(13-23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGSOMNKKBEWAJ-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517905-87-2 | |
| Record name | (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of amino acids and is often used in solid-phase peptide synthesis. The specific targets would depend on the peptide sequence that this amino acid is part of.
Mode of Action
The mode of action of Fmoc-®-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid is related to its role in peptide synthesis. The Fmoc group acts as a protective group for the amino acid, preventing unnecessary reactions during the synthesis process. Once the peptide chain is formed, the Fmoc group can be removed, leaving the desired peptide product.
Biochemical Pathways
The compound plays a role in the Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction. The trifluoromethyl group also plays an important role in pharmaceuticals, agrochemicals, and materials, and there have been advances in trifluoromethylation of carbon-centered radical intermediates.
Result of Action
The result of the action of Fmoc-®-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid is the successful synthesis of peptide chains with the desired sequence. The specific molecular and cellular effects would depend on the biological activity of the final peptide product.
Action Environment
The action, efficacy, and stability of Fmoc-®-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. These factors can affect the efficiency of peptide synthesis and the stability of the Fmoc group.
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as Fmoc-3-amino-3-(3-trifluoromethylphenyl)propionic acid, is a synthetic compound with significant implications in medicinal chemistry, particularly in peptide synthesis and drug development. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl substituent, enhances its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 487.49 g/mol. The Fmoc group serves as a protective moiety in peptide synthesis, allowing for selective coupling reactions while maintaining the integrity of the amino acid.
Biological Activity
The biological activity of this compound is primarily linked to its role in peptide synthesis. Compounds with similar structures have been shown to exhibit various pharmacological activities, including:
- Anticancer Properties : In vitro studies indicate that this compound can induce apoptosis in human cancer cell lines. For instance, flow cytometry analyses demonstrated increased cell death rates in treated cells compared to controls.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may modulate inflammatory pathways, potentially serving as leads for anti-inflammatory drug development.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Interaction with Biological Macromolecules : The compound likely interacts with proteins and nucleic acids, influencing their functions and leading to biological responses.
- Peptide Formation : As a building block in peptide synthesis, its incorporation into peptides can alter the pharmacokinetics and dynamics of the resulting molecules.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Protection of Amino Groups : The Fmoc group is introduced to protect the amino functionality during subsequent reactions.
- Coupling Reactions : The protected amino acid is coupled with other amino acids or peptides using standard peptide coupling techniques.
- Deprotection : After synthesis, the Fmoc group can be removed to yield the free amino acid or peptide.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Anti-Cancer Activity :
- Objective : To evaluate the cytotoxic effects on various cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound, followed by viability assays.
- Findings : Significant cytotoxicity was observed at higher concentrations, indicating potential as an anticancer agent.
-
Investigation into Anti-inflammatory Properties :
- Objective : To assess the modulation of pro-inflammatory cytokines.
- Methodology : In vitro models were used to measure cytokine levels post-treatment.
- Findings : The compound showed promise in reducing levels of TNF-alpha and IL-6, suggesting anti-inflammatory potential.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights distinct properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fmoc-Amino Acid | Fmoc-Amino Acid | Directly used in peptide synthesis |
| Ethyl Glycinate | Ethyl Glycinate | Simpler structure for basic peptides |
| Boc-Amino Acid | Boc-Amino Acid | Different protection strategy affecting reactivity |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally similar Fmoc-protected amino acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations and Electronic Effects
Table 1: Substituent Impact on Key Properties
Key Observations:
- Electron-Withdrawing Groups (e.g., -CF₃, -NO₂, -F): Enhance stability against enzymatic degradation due to reduced electron density on the phenyl ring . The -CF₃ group in the target compound increases lipophilicity (LogP ~4.2), favoring membrane permeability in drug design . Nitro (-NO₂) analogs (e.g., ) may exhibit higher reactivity in reduction or nucleophilic substitution reactions .
Electron-Donating Groups (e.g., -OH):
Cross-Reactivity in Immunoassays
- Structurally similar compounds (e.g., 2-fluoro vs. 3-CF₃ derivatives) may exhibit cross-reactivity in competitive immunoassays due to shared Fmoc and phenyl motifs .
- The trifluoromethyl group’s distinct electronic profile reduces cross-reactivity compared to nitro or hydroxyl analogs, enabling selective detection .
Bioactivity and Drug Design
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid?
- Methodology : Synthesis optimization requires careful control of reaction parameters:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for Fmoc-protected amino acid couplings due to their ability to dissolve polar intermediates .
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., racemization) while ensuring efficient coupling .
- Reaction time : Monitoring via thin-layer chromatography (TLC) or HPLC ensures completion without over-reaction.
- Key challenge : Balancing yield (>80%) with enantiomeric purity (>99% ee), which may require chiral column chromatography or recrystallization .
Q. What is the role of the Fmoc protecting group in this compound’s applications?
- Function : The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disturbing acid-sensitive functionalities .
- Advantages over other groups : Fmoc is preferred for its orthogonality with tert-butyl (t-Bu) and allyloxycarbonyl (Alloc) protecting groups, enabling multi-step synthesis of complex peptides .
Q. How should researchers purify this compound to ensure high purity for biological assays?
- Purification steps :
Crude isolation : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar byproducts.
Chromatography : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) resolves enantiomers and removes residual trifluoromethylphenyl derivatives .
Lyophilization : Freeze-drying aqueous fractions yields a stable powder for storage .
Advanced Research Questions
Q. How does the stereochemistry (R-configuration) influence this compound’s interaction with biological targets?
- Mechanistic insight : The R-configuration dictates spatial orientation of the trifluoromethylphenyl group, affecting binding to enzymes or receptors. For example, in protease inhibition studies, the R-enantiomer may exhibit higher affinity due to complementary hydrophobic interactions with active sites .
- Experimental validation : Circular dichroism (CD) spectroscopy and X-ray crystallography can correlate stereochemistry with bioactivity .
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Case example : If the compound shows variable IC50 values in enzymatic assays:
- Variable factors : pH (affects ionization of the carboxylic acid group), buffer composition (e.g., divalent cations chelate the compound), or assay temperature .
- Resolution : Standardize assay conditions (e.g., pH 7.4, 25°C) and validate results using orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can researchers leverage the trifluoromethyl group for structure-activity relationship (SAR) studies?
- Design approach : Synthesize analogs with substituents like -CF3, -F, or -Cl at the 3-position of the phenyl ring to assess electronic and steric effects on bioactivity .
- Key findings : The -CF3 group enhances metabolic stability and lipophilicity (logP), improving membrane permeability in cellular assays .
- Tools : Computational modeling (e.g., molecular docking with AutoDock Vina) predicts binding modes relative to substituent size .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
